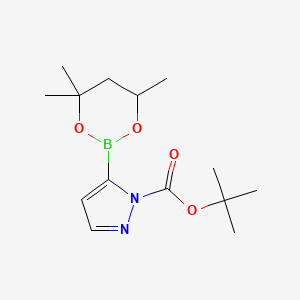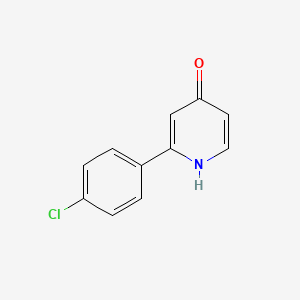
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate: is a complex organic compound that features a pyrazole ring substituted with a tert-butyl ester and a boron-containing dioxaborinane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Introduction of the tert-butyl ester group: This is often done using tert-butyl chloroformate in the presence of a base.
Attachment of the dioxaborinane group: This step involves the reaction of the pyrazole derivative with a boronic acid or ester under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborinane group can be oxidized to form boronic acids or esters.
Reduction: The pyrazole ring can be reduced under specific conditions to yield corresponding hydropyrazoles.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Hydropyrazoles.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the development of novel pharmaceuticals with potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with nucleophiles, making it useful in various catalytic and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-[5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is unique due to its combination of a pyrazole ring with a boron-containing dioxaborinane group. This structural feature imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-10-9-14(5,6)21-15(20-10)11-7-8-16-17(11)12(18)19-13(2,3)4/h7-8,10H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGMYFSEQVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine](/img/structure/B6327823.png)

